N-benzyl-4-(hexyloxy)benzamide

Description

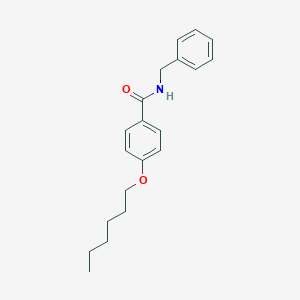

N-Benzyl-4-(hexyloxy)benzamide is a benzamide derivative featuring a benzyl group attached to the amide nitrogen and a hexyloxy chain at the para position of the benzene ring (Figure 1). This compound has drawn interest in medicinal chemistry, particularly as a scaffold for enzyme inhibitors, such as 2-trans enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . Its synthesis typically involves coupling 4-(hexyloxy)benzoic acid derivatives with benzylamine under standard amidation conditions, though advanced methods like ultrasound-assisted synthesis have been explored for related structures .

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

311.4g/mol |

IUPAC Name |

N-benzyl-4-hexoxybenzamide |

InChI |

InChI=1S/C20H25NO2/c1-2-3-4-8-15-23-19-13-11-18(12-14-19)20(22)21-16-17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,21,22) |

InChI Key |

RIPRHHDVYPQKJU-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzamide Core

Key structural analogs differ in substituents on the benzamide ring or the N-benzyl group, influencing physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparisons

*LogP values estimated using ChemDraw or analogous tools.

Key Observations:

- Hexyloxy vs. Shorter Alkoxy Chains : The hexyloxy group in this compound provides a balance between lipophilicity (LogP ~4.2) and solubility, compared to shorter chains (e.g., methoxy: LogP ~2.1). Longer chains (e.g., heptyloxy) further increase LogP but may reduce aqueous solubility .

- Benzyloxy vs.

Inhibitory Activity and QSAR Insights

N-Benzyl-4-((heteroaryl)methyl)benzamide (BHMB) analogs, studied for InhA inhibition, demonstrate that substituent hydrophobicity and geometry critically influence potency. A QSAR model (R² = 0.97) links inhibitory activity (pIC₅₀) to computed Gibbs free energy changes (∆∆Gcom) upon binding . For example:

- A hexyloxy group may optimize hydrophobic interactions in InhA’s active site, outperforming shorter alkoxy chains.

- Bioisosteric replacements (e.g., tetrazoles, acylsulfonamides) in related compounds improve metabolic stability but require structural re-optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.